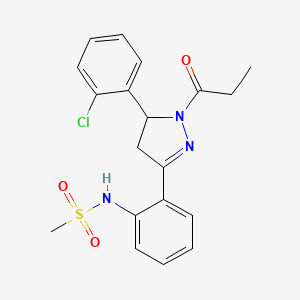![molecular formula C15H16N6O3 B2589351 N-{[3-(1-metil-1H-pirazol-4-il)-1,2,4-oxadiazol-5-il]metil}-4,5,6,7-tetrahidro-2,1-benzoxazol-3-carboxamida CAS No. 2097921-62-3](/img/structure/B2589351.png)
N-{[3-(1-metil-1H-pirazol-4-il)-1,2,4-oxadiazol-5-il]metil}-4,5,6,7-tetrahidro-2,1-benzoxazol-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H16N6O3 and its molecular weight is 328.332. The purity is usually 95%.
BenchChem offers high-quality N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha informado que los derivados de indol, que comparten similitudes estructurales con el compuesto en cuestión, exhiben propiedades antivirales. Por ejemplo, ciertos derivados de indol han mostrado actividad inhibitoria contra la influenza A y otros virus . Esto sugiere que nuestro compuesto podría sintetizarse y probarse potencialmente para su eficacia antiviral, particularmente contra los virus de ARN y ADN.
Propiedades antiinflamatorias y analgésicas
Se ha identificado que los compuestos con un grupo indol poseen actividades antiinflamatorias y analgésicas . Al explorar la relación estructura-actividad, el compuesto podría modificarse para mejorar estas propiedades, lo que podría conducir al desarrollo de nuevos fármacos antiinflamatorios con índices ulcerogénicos más bajos en comparación con los medicamentos existentes.
Aplicaciones anticancerígenas
Se sabe que los derivados de indol juegan un papel importante en el tratamiento de las células cancerosas . El compuesto podría investigarse por su potencial terapéutico en oncología, centrándose en su capacidad para inhibir el crecimiento de las células cancerosas o inducir la apoptosis.
Efectos antimicrobianos
El marco estructural del indol está asociado con la actividad antimicrobiana . La investigación podría dirigirse a la síntesis de variantes del compuesto para probar contra una variedad de cepas microbianas, con el objetivo de descubrir nuevos agentes antimicrobianos.
Potencial antidiabético
Se han explorado los derivados de indol por sus efectos antidiabéticos . El compuesto podría estudiarse en el contexto del manejo de la diabetes, examinando su impacto en los niveles de glucosa en sangre y la sensibilidad a la insulina.
Actividad antimalárica y antileishmanial
Algunos derivados de indol han mostrado resultados prometedores en el tratamiento de la malaria y la leishmaniasis . El compuesto podría evaluarse por su eficacia contra los parásitos responsables de estas enfermedades, contribuyendo potencialmente al desarrollo de nuevos fármacos antiparasitarios.
Mecanismo De Acción
Target of Action
The compound “N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide” contains a pyrazole ring, which is a common structure in many bioactive compounds . Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Biochemical Pathways
Based on the activities of other pyrazole derivatives, it could potentially affect a variety of pathways related to inflammation, cell growth and proliferation, or microbial metabolism .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the range of activities reported for other pyrazole derivatives, it could potentially have effects on cell growth, inflammation, or microbial growth .
Propiedades
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-21-8-9(6-17-21)14-18-12(23-20-14)7-16-15(22)13-10-4-2-3-5-11(10)19-24-13/h6,8H,2-5,7H2,1H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDUIDAEKKFGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C4CCCCC4=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
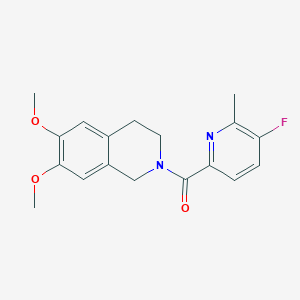
![5'-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-4,4-dimethyl-hexahydrospiro[cyclohexane-1,3'-pyrrolo[3,4-d][1,2]oxazole]-2,4',6,6'-tetrone](/img/structure/B2589273.png)
![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethoxybenzamide](/img/structure/B2589274.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2589275.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2589276.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2589277.png)
![N-(4-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2589278.png)
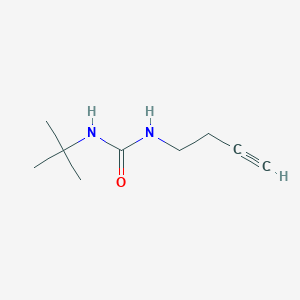
![N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2589285.png)
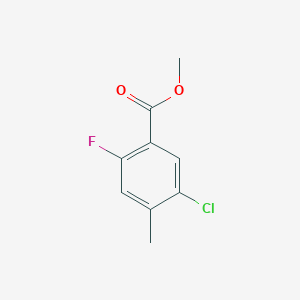
![3,4-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2589287.png)
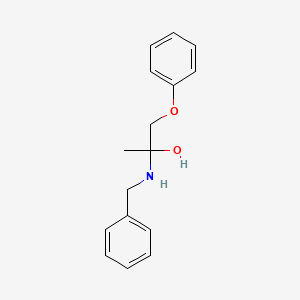
![(2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2589290.png)
